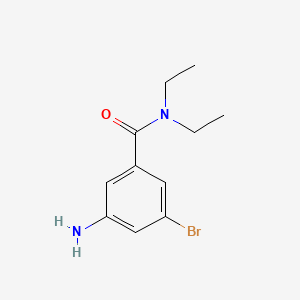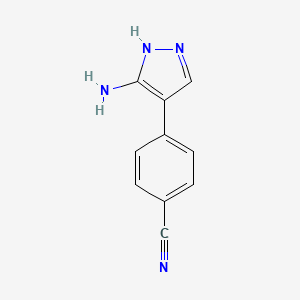
4-(3-アミノ-1H-ピラゾール-4-イル)ベンゾニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Amino-1H-pyrazol-4-YL)benzonitrile, also known as N-phenylpyrazole-4-carboxamide, is a versatile organic compound that has been used in a wide range of scientific research applications. It is a white crystalline solid that is soluble in water and organic solvents. N-phenylpyrazole-4-carboxamide has a number of unique properties that make it an ideal choice for use in a variety of scientific research applications.
科学的研究の応用
合成化学
ピラゾールは、2つの窒素原子を含む五員環複素環であり、膨大な複素環化合物のライブラリーにおいて、コアフレームワークとして広く見られます . ピラゾール誘導体の合成化学は、新規ピラゾールの設計、ピラゾール合成のための革新的なルート、潜在的な応用など、最近の進展が見られます . これらの進展には、環境に優しい方法、不均一系触媒系、リガンドフリー系、超音波およびマイクロ波支援反応などが含まれます .
生物活性
ピラゾール誘導体は、有望な生物学的活性を示すことが報告されています . これには、物理的、化学的、生物学的な特性の広いスペクトルが含まれます . ピラゾール含有化合物は、その多様な薬理作用で知られています .
抗リーシュマニアおよび抗マラリア活性
一部のヒドラジン結合ピラゾールは、強力な抗リーシュマニアおよび抗マラリア活性を示しています . たとえば、化合物13は、標準薬であるミルテフォシンおよびアムホテリシンBデオキシコレートよりも活性の高い、優れた抗前鞭毛体活性を示しました . さらに、標的化合物14および15は、Plasmodium bergheiに対してより優れた阻害効果を示しました .
抗菌および抗真菌活性
ピラゾール誘導体は、in vitroにおける抗菌活性について、Staphylococcus aureus、Bacillus subtilis(グラム陽性)、Escherichia coli、Pseudomonas aeruginosa(グラム陰性)に対して、および抗真菌活性について、Aspergilus flavusおよびAspergillus nigerに対して試験されています <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" view
作用機序
Target of Action
Similar compounds have been found to target spleen tyrosine kinase (syk), which plays a key role in the b cell receptor (bcr) signaling pathway .
Mode of Action
Compounds with similar structures have been found to inhibit syk, leading to the disruption of the bcr signaling pathway .
Biochemical Pathways
The BCR signaling pathway, which is crucial for B cell development and function, is affected by the action of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile. Abnormal activation of Syk, a key player in this pathway, is closely related to the occurrence and development of hematological malignancies .
Result of Action
Similar compounds have shown inhibitory activity on syk enzyme, affecting several other kinases .
生化学分析
Biochemical Properties
4-(3-Amino-1H-pyrazol-4-YL)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with spleen tyrosine kinase (Syk), a key enzyme in the B cell receptor signaling pathway . The interaction between 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile and Syk involves binding to the enzyme’s active site, leading to inhibition of its activity. This inhibition can modulate immune responses and has potential therapeutic implications for autoimmune diseases and cancers.
Cellular Effects
The effects of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile has been shown to inhibit the proliferation of hematological tumor cells by modulating the B cell receptor signaling pathway . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile exerts its effects through specific binding interactions with biomolecules. It binds to the active site of spleen tyrosine kinase, inhibiting its enzymatic activity . This inhibition disrupts downstream signaling pathways, leading to altered gene expression and cellular responses. The compound’s ability to inhibit enzyme activity and modulate gene expression makes it a valuable tool for studying cellular processes and developing therapeutic agents.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile remains stable under refrigerated conditions
Dosage Effects in Animal Models
The effects of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile vary with different dosages in animal models. At low doses, the compound has been shown to exhibit significant therapeutic effects without causing adverse effects . For instance, in a mouse xenograft model, 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile demonstrated impressive efficacy at a dosage of 1 mg/kg/day
Metabolic Pathways
4-(3-Amino-1H-pyrazol-4-YL)benzonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with spleen tyrosine kinase is a key aspect of its metabolic role . By inhibiting this enzyme, 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile can alter metabolic pathways and influence cellular metabolism.
Transport and Distribution
The transport and distribution of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile within cells and tissues are crucial for its biological activity. The compound is likely transported by specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding the transport mechanisms and distribution patterns of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
特性
IUPAC Name |
4-(5-amino-1H-pyrazol-4-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-5-7-1-3-8(4-2-7)9-6-13-14-10(9)12/h1-4,6H,(H3,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAZJOZWKSLYFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(NN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

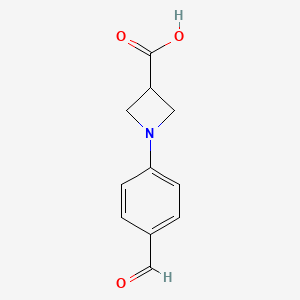
![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B581668.png)

![Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B581676.png)
![2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl](/img/structure/B581677.png)


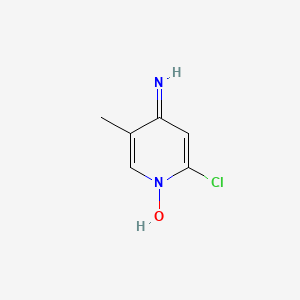
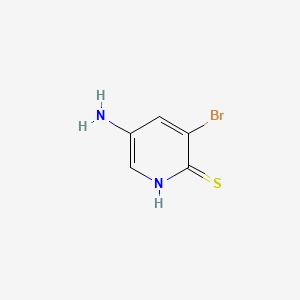

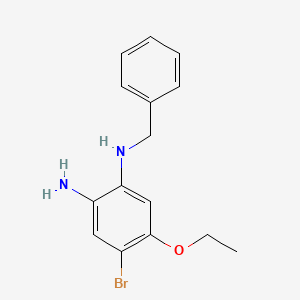
![4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B581687.png)
![3-Amino-4-[(2-hydroxyethyl)amino]phenol](/img/structure/B581689.png)
